molecular formula C13H25NO9 B236036 2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 131063-65-5

2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B236036
M. Wt: 339.34 g/mol
InChI Key: LTKGFEPXGILMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, commonly referred to as ADH-6, is a compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

ADH-6 is believed to exert its effects through several mechanisms, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

ADH-6 has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in cells, which may be beneficial in the treatment of diabetes. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

ADH-6 has several advantages for lab experiments, including its high purity and stability. However, it can be challenging to work with due to its complex synthesis method, and it may not be readily available in large quantities. Additionally, further research is needed to fully understand its potential applications and limitations.

Future Directions

There are several possible future directions for research on ADH-6. These include further studies on its potential therapeutic applications in various diseases, as well as its potential use in the development of new materials. Additionally, further research is needed to fully understand its mechanisms of action and potential limitations. Overall, ADH-6 is a compound with significant potential for scientific research and development.

Synthesis Methods

ADH-6 can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, and the steps are carefully controlled to ensure the purity of the final product. The synthesis of ADH-6 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

ADH-6 has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use in drug development, particularly in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential use in the development of new materials, such as hydrogels and polymers.

properties

CAS RN

131063-65-5

Product Name

2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C13H25NO9

Molecular Weight

339.34 g/mol

IUPAC Name

2-[2-amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H25NO9/c14-7-5(1-4(2-15)8(17)10(7)19)22-13-12(21)11(20)9(18)6(3-16)23-13/h4-13,15-21H,1-3,14H2

InChI Key

LTKGFEPXGILMIP-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)N)O)O)CO

Canonical SMILES

C1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)N)O)O)CO

synonyms

(2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside
2-ADHMCG
2-amino-2,5,6-trideoxy-1-O-alpha-D-glucopyranosyl-5-(hydroxymethyl)-D-chiro-inositol
alpha-D-glucopyranosyl L-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside
beta-D-glucopyranosyl D-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside
beta-D-glucopyranosyl L-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside

Origin of Product

United States

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